3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid
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Overview
Description
3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a thiazole ring substituted with a methyl group at the second position and a propanoic acid group at the third position
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to bind with high affinity to multiple receptors . Thiazole derivatives have shown diverse biological activities, suggesting that they interact with a variety of molecular targets .
Mode of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 21731 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that these compounds may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
4-Methyl-1,3-thiazole-2-carboxylic acid: Similar structure but with the methyl group at the fourth position and a carboxylic acid group at the second position.
Uniqueness
3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-8-6(4-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBAABAULWQNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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